molecular formula C12H14F2O2 B2903183 5-Tert-butyl-2-(difluoromethyl)benzoic acid CAS No. 2248316-37-0

5-Tert-butyl-2-(difluoromethyl)benzoic acid

Cat. No. B2903183
CAS RN: 2248316-37-0
M. Wt: 228.239
InChI Key: RLNZOWLVIMHSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-2-(difluoromethyl)benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(difluoromethyl)benzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-Tert-butyl-2-(difluoromethyl)benzoic acid exhibits anti-inflammatory and analgesic effects in various animal models. It has also been found to have a low toxicity profile and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Tert-butyl-2-(difluoromethyl)benzoic acid is its ease of synthesis, which makes it readily available for use in various lab experiments. It also has a low toxicity profile, making it a safe compound to work with. However, one limitation is its limited solubility in water, which may affect its effectiveness in certain applications.

Future Directions

There are several future directions for the research on 5-Tert-butyl-2-(difluoromethyl)benzoic acid. One potential direction is the development of new drugs for the treatment of pain and inflammation based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of new polymers with unique properties based on its use as a precursor. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 5-Tert-butyl-2-(difluoromethyl)benzoic acid involves the reaction between 5-tert-butyl-2-hydroxybenzoic acid and difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The resulting product is then purified through recrystallization.

Scientific Research Applications

5-Tert-butyl-2-(difluoromethyl)benzoic acid has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In material science, it has been used as a precursor for the synthesis of new polymers with unique properties. In organic synthesis, it has been used as a building block for the synthesis of various compounds.

properties

IUPAC Name

5-tert-butyl-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6,10H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNZOWLVIMHSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-(difluoromethyl)benzoic acid

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